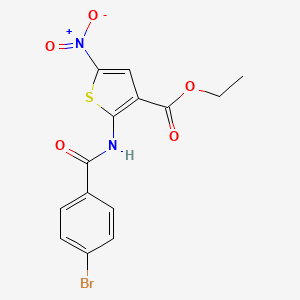
Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromobenzamido)ethyl 4-bromobenzoate” is a chemical compound with the molecular formula C16H13Br2NO3 . It has a molecular weight of 427.08700 . The compound is also known by its IUPAC name, 2-[(4-bromobenzoyl)amino]ethyl 4-bromobenzoate .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromobenzamido)ethyl 4-bromobenzoate” consists of two bromobenzene rings connected by an amide and an ester group . The exact mass of the compound is 424.92600 .Applications De Recherche Scientifique
Peptide Synthesis and Protection Groups
The use of nitrophenylthioethyl groups for carboxyl-group protection in peptide synthesis illustrates the relevance of similar nitro-substituted thiophene derivatives in synthesizing complex biological molecules. These protective groups are advantageous for their selective removal under mild conditions, indicating potential applications of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in the synthesis of peptides and proteins where selective deprotection is required (Amaral, 1969).
Physicochemical Properties and Metal Complex Formation
The study of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates' physicochemical properties, including their ability to form complexes with metals like Cu(II), Co(II), and Ni(II), suggests that derivatives of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate might also exhibit interesting binding properties. This could lead to applications in developing coordination compounds or sensors based on these interactions (Chekanova et al., 2014).
Catalysis and Polymer-Supported Reactions
The use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents on polymer films demonstrates the potential for thiophene derivatives in creating catalytic systems. These systems have shown activity in various reactions, suggesting Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate could be used in designing polymer-supported catalysts for organic synthesis and environmental remediation processes (Sivakumar & Phani, 2011).
Synthesis of Complex Organic Molecules
Research on the synthesis of complex organic molecules, such as isomaltose and related oligosaccharides, through reactions involving bromination and condensation processes, highlights the synthetic utility of bromo and nitro-substituted thiophene derivatives. These studies suggest the potential application of Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in the synthesis of complex organic structures, including carbohydrates and glycoconjugates (Koto, Uchida, & Zen, 1972).
Heteroaryl Synthesis
The palladium-catalyzed direct arylation using esters as blocking groups, including ethyl 5-bromothiophene-2-carboxylate, for the synthesis of biheteroaryls underscores the strategic use of bromo and nitro-substituted thiophene derivatives in constructing heteroaromatic compounds. This process facilitates the formation of complex heteroaryl structures, potentially extending to Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate in medicinal chemistry and materials science applications (Fu et al., 2012).
Safety and Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXWYKYZNABEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromobenzamido)-5-nitrothiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B2764490.png)

![ethyl 2-[4-(4-fluorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2764492.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2764496.png)


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2764499.png)
![1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2764500.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2764504.png)
![4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2764508.png)